molecular formula C15H22O5 B14426379 Carolenalol CAS No. 79236-42-3

Carolenalol

Cat. No.: B14426379
CAS No.: 79236-42-3
M. Wt: 282.33 g/mol
InChI Key: DSOLHSWKROBKSB-HPUSRABXSA-N
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Description

Carolenalol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carolenalol typically involves the reaction of a substituted phenol with an epoxide in the presence of a base. This reaction forms an intermediate, which is then reacted with an amine to produce this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to 80°C.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carolenalol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed.

Major Products

The major products formed from these reactions include various substituted phenols, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carolenalol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of beta-adrenergic receptor interactions and as a reference standard in analytical chemistry.

    Biology: this compound is used in studies of cellular signaling pathways and receptor binding assays.

    Medicine: It is investigated for its potential therapeutic effects in treating hypertension, angina, and arrhythmias.

    Industry: this compound is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

Carolenalol exerts its effects by selectively binding to beta-adrenergic receptors, particularly the beta-1 subtype, which is predominantly found in cardiac tissue. By blocking these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. This mechanism involves the inhibition of cyclic AMP production and subsequent reduction in calcium ion influx into cardiac cells, thereby decreasing cardiac contractility and oxygen demand.

Comparison with Similar Compounds

Similar Compounds

    Atenolol: Another beta-1 selective blocker used in the management of cardiovascular conditions.

    Metoprolol: A beta-1 selective blocker with similar therapeutic applications.

    Propranolol: A non-selective beta-blocker used for various cardiovascular and non-cardiovascular conditions.

Uniqueness

Carolenalol is unique in its specific binding affinity and selectivity for beta-1 adrenergic receptors, which minimizes the side effects associated with non-selective beta-blockers. Its pharmacokinetic properties, such as absorption, distribution, and metabolism, also contribute to its distinct profile compared to other beta-blockers.

Properties

CAS No.

79236-42-3

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

(1S,3aS,4R,7R,8S,8aR,9aR)-4,7,8-trihydroxy-1,5,8-trimethyl-1,3a,4,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one

InChI

InChI=1S/C15H22O5/c1-6-8-5-11(16)15(3,19)10(8)4-9-7(2)14(18)20-13(9)12(6)17/h7,9-13,16-17,19H,4-5H2,1-3H3/t7-,9+,10+,11+,12+,13-,15-/m0/s1

InChI Key

DSOLHSWKROBKSB-HPUSRABXSA-N

Isomeric SMILES

C[C@H]1[C@H]2C[C@@H]3C(=C([C@H]([C@H]2OC1=O)O)C)C[C@H]([C@@]3(C)O)O

Canonical SMILES

CC1C2CC3C(=C(C(C2OC1=O)O)C)CC(C3(C)O)O

Origin of Product

United States

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